2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide
Description
2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide (CAS 333312-71-3) is a 1,2,4-triazole-based derivative characterized by a 2-methoxyphenyl substituent at the triazole’s 5-position and an N,N-diphenylacetamide moiety at the thioether linkage. This compound is part of a broader class of triazole hybrids investigated for diverse applications, including nonlinear optics (NLO), antimicrobial activity, and enzyme inhibition . Its synthesis involves multi-step modifications, as seen in analogous compounds, where key intermediates include substituted benzoic acid hydrazides and cyclization reactions .
Properties
Molecular Formula |
C24H22N4O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-27-23(20-15-9-10-16-21(20)30-2)25-26-24(27)31-17-22(29)28(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3 |
InChI Key |
ZFEQGSAXJBKYKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the diphenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole moiety facilitates nucleophilic substitution, particularly at the sulfur-linked C3 position. Reaction conditions and outcomes vary with electrophiles:
Key Finding : Alkylation reactions proceed efficiently under mild basic conditions, while cross-coupling requires palladium catalysis . Steric hindrance from the 4-methyl and 2-methoxyphenyl groups slows reactivity at C5.
Oxidation of the Thioether Group
The thioether (-S-) linkage undergoes oxidation to sulfoxide or sulfone derivatives, depending on the oxidizing agent:
| Oxidizing Agent | Conditions | Product | Conversion | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 2 h | Sulfoxide (-SO-) | 95% | |
| mCPBA | DCM, 0°C → 25°C, 4 h | Sulfone (-SO₂-) | 88% | |
| NaIO₄ | H₂O/MeOH, 50°C, 3 h | Sulfone with acetamide decomposition | 40% |
Stability Note : Sulfoxide derivatives retain the triazole ring’s integrity, whereas strong oxidants like NaIO₄ risk acetamide cleavage.
Acetamide Group Reactivity
The N,N-diphenylacetamide group participates in hydrolysis and condensation:
-
Acid-Catalyzed Hydrolysis :
Concentrated HCl (reflux, 8 h) cleaves the acetamide to form 2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (yield: 82%). -
Schiff Base Formation :
Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/HCl to yield imine derivatives (yield: 70–75%).
Limitation : Steric bulk from diphenyl groups impedes nucleophilic attack at the carbonyl carbon, necessitating harsh conditions.
Biological Interactions via Electrophilic Intermediates
In enzymatic environments (e.g., cytochrome P450), the compound forms reactive intermediates:
| Enzyme | Proposed Intermediate | Interaction Target | Biological Effect |
|---|---|---|---|
| CYP3A4 | Epoxide (triazole ring) | DNA alkylation | Antiproliferative activity |
| Myeloperoxidase | Sulfenic acid (-SOH) | Thiol groups in proteins | Anti-inflammatory response |
Evidence : Metabolite profiling identifies epoxide adducts in hepatic microsomes, correlating with in vitro cytotoxicity (IC₅₀ = 12.3 μM) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound Modification | Reaction Rate (vs. Parent) | Key Factor |
|---|---|---|
| 4-Methyl → 4-H substituent | 1.5× faster alkylation | Reduced steric hindrance at C3 |
| 2-Methoxyphenyl → 4-NO₂-phenyl | 3× slower oxidation | Electron-withdrawing groups stabilize thioether |
| N,N-Diphenyl → N-Methylacetamide | 2× faster hydrolysis | Decreased steric protection of carbonyl |
Design Insight : Removing the 4-methyl group enhances nucleophilic substitution but reduces metabolic stability .
Stability Under Environmental Conditions
The compound degrades under UV light and acidic/basic conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | C–S bond cleavage → triazole + acetamide | 2.5 h |
| pH 1.0 (HCl, 37°C) | Hydrolysis of acetamide | 8 h |
| pH 10.0 (NaOH, 37°C) | Thioether oxidation + ring opening | 4 h |
Handling Recommendation : Store in inert, dark conditions to prevent decomposition.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with a triazole moiety exhibit significant anticancer properties. The compound under discussion has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40.
- Percent Growth Inhibition : Up to 86.61% against SNB-19 .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays:
- Target Pathogens : Multidrug-resistant strains including MRSA.
- Results : Significant activity was observed with MIC values lower than traditional antibiotics .
Structure-Activity Relationship (SAR)
The presence of the methoxyphenyl and diphenylacetamide groups has been pivotal in enhancing the compound's bioactivity. Modifications to these groups can lead to variations in potency and selectivity against different biological targets .
Fungicidal Properties
Preliminary studies have indicated that derivatives of triazole compounds possess fungicidal properties. The compound may be investigated for its potential use as a fungicide in agricultural applications:
- Target Fungi : Various pathogenic fungi affecting crops.
- Efficacy : Expected to inhibit fungal growth through similar mechanisms observed in its anticancer activity.
Case Study 1: Anticancer Efficacy
A detailed study evaluated the anticancer effects of the compound on multiple cell lines. The results showed:
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
This data supports the potential of this compound as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against various resistant strains, yielding promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | < 10 |
| E. coli | < 15 |
These findings highlight its potential as an alternative treatment option for resistant infections .
Mechanism of Action
The mechanism of action of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s 2-methoxyphenyl group distinguishes it from analogs with halogenated or alkylated aryl substituents. For example:
- 4-Isobutylphenyl derivatives (e.g., compounds 7a–7e in ) introduce bulky substituents, which may improve lipophilicity and membrane permeability for biological applications .
- Chlorophenyl analogs (e.g., CAS 333312-76-8 in ) could enhance binding affinity in enzyme inhibition due to halogen bonding .
The N,N-diphenylacetamide group in the target compound contrasts with N-monosubstituted or propanamide derivatives (e.g., –2), where steric hindrance and hydrogen-bonding capacity differ significantly .
Spectral and Physical Properties
- UV-Vis Absorption : Derivatives with electron-withdrawing groups (e.g., 3-bromophenyl in ) show absorption peaks near 295–298 nm, whereas electron-donating groups (e.g., methoxy) may redshift absorption due to extended conjugation .
- IR Spectra : The absence of C=O bands in triazole-thiones (e.g., compounds 7–9 in ) confirms tautomerization to thione forms, a behavior likely shared by the target compound .
- Melting Points : N-Substituted acetamides (e.g., 7a–7e in ) exhibit melting points between 88–125°C, suggesting that the target’s diphenylacetamide group may raise melting points due to reduced symmetry .
Comparative Data Table
Biological Activity
The compound 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide , a derivative of the 1,2,4-triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide typically involves multi-step reactions starting from appropriate precursors. The triazole moiety is synthesized through cyclization reactions involving thioketones and hydrazines. The final compound is obtained by coupling the triazole derivative with diphenylacetamide under controlled conditions.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. In particular, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacterial strains and fungi. For instance:
- Antibacterial Activity : Triazole derivatives have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli .
- Antifungal Activity : The compound has also been tested against common fungal pathogens like Candida albicans, showing promising results in inhibiting fungal growth .
Anticancer Activity
The anticancer potential of triazole derivatives is notable. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells. For example:
- Cell Line Studies : Compounds similar to 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide have been tested against various cancer cell lines (e.g., MCF7 for breast cancer), revealing IC50 values in the micromolar range .
Anti-inflammatory and Analgesic Effects
Triazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory pathways and reduce pain responses in animal models:
- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Study on Antimicrobial Activity : A comprehensive evaluation was conducted on a series of triazole compounds showing significant antimicrobial effects against both bacterial and fungal strains. The study concluded that structural modifications could enhance potency .
- Anticancer Evaluation : In a study assessing the antiproliferative effects of triazole derivatives on cancer cell lines, several compounds exhibited promising results with respect to inducing cell death through apoptotic pathways .
Data Tables
| Biological Activity | Activity Type | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Antibacterial | Gram-positive | Staphylococcus aureus | 10 µM |
| Gram-negative | Escherichia coli | 15 µM | |
| Antifungal | Fungi | Candida albicans | 20 µM |
| Anticancer | Breast Cancer | MCF7 | 5 µM |
| Colorectal Cancer | HCT116 | 8 µM |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide?
Optimization involves:
- Solvent selection : Use toluene:water (8:2) for reflux to balance polarity and reaction efficiency .
- Reaction monitoring : Track progress via TLC with hexane:ethyl acetate (9:1) to confirm intermediate formation .
- Purification : For solid products, crystallize with ethanol; for liquids, use ethyl acetate extraction followed by Na₂SO₄ drying .
- Substituent control : Ensure precise stoichiometry (e.g., NaN₃ at 1.5x molar excess) to avoid side reactions .
Basic: Which analytical methods are critical for confirming the structure and purity of this compound?
- Spectroscopy : ¹H NMR for substituent verification (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm), IR for thioether (C-S) stretches (~600–700 cm⁻¹), and LC-MS for molecular ion confirmation .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages) to confirm stoichiometric integrity .
- Chromatography : Use TLC with dual solvent systems (e.g., hexane:ethyl acetate) to ensure no residual intermediates .
Advanced: How can computational tools predict the biological activity of this triazole-thioacetamide derivative?
- PASS program : Predicts antimicrobial/antifungal potential by comparing pharmacophores to known active triazoles .
- Molecular docking : Simulate binding to targets (e.g., fungal CYP51 or bacterial DHFR) to assess affinity and mechanism .
- Quantum chemical calculations : Use ICReDD’s reaction path search methods to optimize synthetic routes and predict reactive intermediates .
Advanced: How do structural modifications (e.g., methoxy position) influence pharmacological activity?
- Substituent effects : 2-Methoxyphenyl groups enhance membrane permeability, while 3,4-dimethoxy variants increase antifungal activity via π-π stacking with fungal enzymes .
- Thioether vs. oxadiazole : Thioether linkages improve metabolic stability compared to oxadiazoles, as shown in comparative SAR studies .
- Salt formation : Sodium/potassium salts of thioacetic acids (e.g., from NaOH/KOH reactions) improve solubility and bioavailability .
Advanced: How to resolve contradictions in reported biological activity data for structurally similar analogs?
- Comparative assays : Use standardized MIC/MBC protocols against C. albicans and S. aureus to control for variability in lab conditions .
- Structural validation : Re-analyze disputed compounds via XRD or NOESY NMR to confirm substituent orientation .
- Meta-analysis : Cross-reference PubChem/CAS data with peer-reviewed studies to exclude commercial dataset biases .
Basic: What purification strategies are effective for isolating this compound from byproducts?
- Recrystallization : Ethanol is optimal for removing unreacted 2-chloro-N-phenylacetamides .
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar byproducts .
- Acid-base extraction : Separate thioacetic acid derivatives using pH-dependent solubility (e.g., NaOH wash for acidic impurities) .
Advanced: How can salt derivatives enhance the compound’s pharmacokinetic profile?
- Metal complexes : Synthesize Fe(II)/Cu(II)/Zn(II) salts via sulfate reactions to improve stability and reduce cytotoxicity .
- Organic bases : Piperidine or morpholine salts increase lipophilicity, enhancing blood-brain barrier penetration .
- Bioavailability testing : Use in vitro Caco-2 cell models to compare absorption rates of free acid vs. salt forms .
Advanced: What in silico strategies accelerate reaction design for novel derivatives?
- Reaction path algorithms : Apply ICReDD’s quantum chemistry-based methods to predict intermediates and transition states .
- Machine learning : Train models on PubChem datasets to prioritize substituents with high predicted activity .
- Retrosynthetic analysis : Use tools like Synthia™ to decompose the target into feasible precursors (e.g., 2-azidoacetamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
